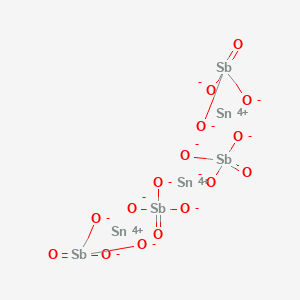
(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride
Übersicht
Beschreibung
“(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride” is a research chemical with the CAS Number 1033439-46-1 . It has a molecular formula of C6H7ClFN3O2 and a molecular weight of 207.59 g/mol .
Molecular Structure Analysis
The molecular structure of “(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride” consists of a benzene ring substituted with a fluoro group at the 4th position and a nitro group at the 3rd position . The benzene ring is also attached to a hydrazine group .Wissenschaftliche Forschungsanwendungen
Biomolecule Immobilization
This compound is used in the immobilization of biomolecules onto polymer surfaces. It acts as a photolinker that forms a covalent bond between the biomolecule and the surface upon photo-irradiation. This application is crucial for biochemical assays and chemical syntheses .
Bioconjugation
“(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride” serves as a versatile linker for bioconjugation processes. It is particularly effective in creating covalent bonds between different biomolecules, which is a fundamental step in the development of diagnostic tools and therapeutic agents .
Surface Engineering
The compound’s ability to react with various functional groups makes it valuable in surface engineering. It can modify the surface properties of materials to enhance their interaction with biological systems .
Antibody Conjugation
In immunology, conjugating antibodies to other molecules like enzymes or fluorescent tags is essential. This compound facilitates the attachment of antibodies to these molecules without the need for additional catalysts or reagents .
Enzyme Immobilization
Enzymes immobilized on surfaces are used in numerous applications, including biosensors and industrial catalysts. “(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride” can immobilize enzymes effectively, thereby stabilizing them and enhancing their usability .
Cell Surface Modification
Modifying the surface of cells can be important for research into cell behavior and for developing cell-based therapies. This compound can be used to attach various molecules to cell surfaces, influencing cell interactions and functions .
Carbohydrate Immobilization
Carbohydrates play a significant role in biological recognition processes. The compound can immobilize carbohydrates onto surfaces, which is useful in studying carbohydrate-protein interactions and in developing carbohydrate-based diagnostics .
Oligonucleotide and DNA Aptamer Immobilization
The immobilization of oligonucleotides and DNA aptamers is vital for the development of nucleic acid-based sensors and therapeutics. This compound provides a means to covalently attach these nucleic acids to various substrates .
Safety and Hazards
“(4-Fluoro-3-nitrophenyl)hydrazine hydrochloride” is associated with certain hazards. It is classified with Hazard Statement Codes H319, H315, and H335, indicating that it can cause serious eye irritation, skin irritation, and respiratory irritation . Precautionary measures should be taken when handling this compound, including wearing protective gloves, clothing, and eye/face protection .
Eigenschaften
IUPAC Name |
(4-fluoro-3-nitrophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O2.ClH/c7-5-2-1-4(9-8)3-6(5)10(11)12;/h1-3,9H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFHFMNLBWYZCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)[N+](=O)[O-])F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






methanone hydrobromide](/img/structure/B1379280.png)
![3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379281.png)


![3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379285.png)




![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379293.png)
